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Introduction

The CRISPR/Cas9 system has revolutionized genome editing, offering unprecedented
precision and efficiency. A critical component of this system is the single guide RNA (sgRNA),
which directs the Cas9 nuclease to the target DNA sequence. The efficacy and safety of
CRISPR/Cas9-based therapeutics are contingent on the stability, specificity, and
immunogenicity of the sgRNA. Chemical modifications to the sgRNA have emerged as a
powerful strategy to enhance its therapeutic potential. Among these, the incorporation of N1-
methylpseudouridine (m1W¥), a naturally occurring modified nucleoside, has shown significant
promise. Drawing parallels from its successful application in mMRNA vaccines, m1¥ modification
of sgRNAs aims to improve their stability and reduce innate immune activation, thereby
enhancing the overall performance of the CRISPR/Cas9 system.[1][2]

This document provides detailed application notes and protocols for the synthesis and
utilization of N1-methylpseudouridine-d3 (a deuterated version of m1W¥ for tracing and
metabolic studies, though functionally equivalent to m1W¥ in biological systems) modified
sgRNAs in CRISPR/Cas9-mediated genome editing.
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Key Advantages of N1-Methylpseudouridine (m1¥)
Modification in sgRNA

Incorporating m1W¥ into sgRNAs in place of uridine offers several key advantages that can
significantly improve the outcomes of CRISPR/Cas9 experiments, particularly in therapeutic

applications:

¢ Reduced Immunogenicity: Synthetic sSgRNAs produced by in vitro transcription (IVT) can
trigger an innate immune response through the activation of pattern recognition receptors
like RIG-I, which recognizes the 5'-triphosphate group on the RNA.[3][4] Modification with
m1W¥ has been shown to dampen this immune response, reducing the production of pro-
inflammatory cytokines and minimizing cellular toxicity.[3][5] This is crucial for in vivo
applications where immune activation can lead to adverse effects and reduce the therapeutic
window.

o Enhanced Stability: m1¥ modification can increase the stability of RNA molecules by
promoting a more rigid C3'-endo ribose conformation, which enhances base stacking
interactions.[2] This increased structural stability can translate to a longer intracellular half-
life of the sgRNA, providing a sustained pool of functional guide molecules for the Cas9
nuclease and potentially leading to higher editing efficiencies.

e Improved Specificity and Reduced Off-Target Effects: Studies have demonstrated that the
presence of m1W¥ in guide RNAs can help preserve on-target genome editing while
significantly reducing off-target effects of the CRISPR/Cas9 system in vitro.[2][6] This is a
critical consideration for therapeutic applications where unintended genomic alterations are a
major safety concern.

Quantitative Data Summary

The following tables summarize the quantitative effects of N1-methylpseudouridine (m1W¥)
modification on sgRNA performance based on published studies.

Table 1: In Vitro Cleavage Efficiency of m1W-modified SgRNA
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Modification Level

. . Cleavage
(% U replaced with  Target Plasmid . Reference
Efficiency (%)

mlWy)

0% (Unmaodified) PANXAG ~55% [6]

10% PANXA6 ~50% [6]

25% PANXA6 ~50% [6]

50% pANXAB ~50% [6]

100% PANXA6 ~50% [6]

Table 2: Kinetic Parameters of DNA Cleavage with Fully m1¥W-modified SgRNA

0 Observed Rate Maximal Extent of
S
= . Constant (k_obs) Duplex Cleavage Reference
Modification .
(min~?) (A_max) (%)
Unmodified ~0.08 ~45% [2]
Fully m1W-modified ~0.06 ~35% [2]

Table 3: On-Target vs. Off-Target Cleavage Specificity of Fully m1¥W-modified sgRNA (In Vitro)

Specificity
. Fully m1W¥-
Unmodified . Score (On-
modified
Substrate sgRNA target/Off- Reference
sgRNA
Cleavage (%) target) for
Cleavage (%)
mlW¥-sgRNA
On-target ~45 ~35 - [6]
Off-target (single Significantl
_ get (sing 5-40 <5 _g Y [6]
mismatch) higher
Off-target S
Significantly
(double <10 <2 _ [6]
) higher
mismatch)
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Table 4: In-Cell Genome Editing Efficiency of m1W-modified sgRNA

Genome
sgRNA . .
o Target Gene Cell Line Editing Reference
Modification . .
Efficiency (%)
Unmodified ANXAG Human cells ~30% [2]
Fully m1W-
- ANXAG Human cells ~15% [2]
modified

Note: While in vitro cleavage efficiency is largely maintained, a decrease in in-cell editing
efficiency was observed in this particular study. This may be context-dependent and require
further optimization of delivery or sgRNA design.

Experimental Protocols
Protocol 1: In Vitro Transcription of N1-
Methylpseudouridine-d3 Modified sgRNA

This protocol describes the synthesis of SgRNA with complete substitution of UTP with N1-
methylpseudouridine-d3-5'-triphosphate using a T7 RNA polymerase-based in vitro
transcription (IVT) reaction.

Diagram: sgRNA In Vitro Transcription Workflow

Template Preparation In Vitro Transcription Purification & QC

PCR Amplification of Purification of DNA Template IVT Reaction with DNase | Treatment sgRNA Purification Quality Control
sgRNA DNA Template PCR Product N1-mW-d3-TP (e.g., HPLC) (e.g., Gel, NanoDrop)

Click to download full resolution via product page
Caption: Workflow for the synthesis of m1W-d3 modified sgRNA.

Materials:
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e Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the sgRNA
sequence

e N1-Methylpseudouridine-d3-5'-Triphosphate (N1-mWY-d3-TP)
e ATP, GTP, CTP solutions (e.g., 100 mM)

e T7 RNA Polymerase

e T7 Transcription Buffer (10x)

» RNase Inhibitor

e DNase | (RNase-free)

» Nuclease-free water

« Purification kit (e.g., HPLC, column-based, or magnetic beads)
Procedure:

o Template Preparation:

o Prepare a high-quality linear DNA template for the sgRNA. This can be a PCR product or a
linearized plasmid. The template must contain a T7 promoter sequence directly upstream
of the sgRNA coding sequence.[7]

o The first one or two nucleotides of the transcript should be guanines for efficient T7
transcription initiation.[7]

o Purify the DNA template using a suitable column or ethanol precipitation.
 In Vitro Transcription Reaction Setup:
o Thaw all reagents on ice and keep them on ice during setup.

o Assemble the reaction at room temperature in a nuclease-free tube in the following order:
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Reagent Volume (for 20 pL reaction) Final Concentration
Nuclease-free water to 20 pL

10x T7 Transcription Buffer 2 uL 1x

ATP (100 mM) 2 UL 10 mM

GTP (100 mM) 2 uL 10 mM

CTP (100 mM) 2 UL 10 mM

N1-m¥-d3-TP (100 mM) 2 UL 10 mM

Linear DNA Template X uL (e.g., 0.5-1 pg) 25-50 ng/uL

RNase Inhibitor lpuL

T7 RNA Polymerase 2 uL

Incubation:

o Incubate the reaction at 37°C for 2 to 4 hours, or overnight for maximum vyield.

DNase Treatment:

o Add 1 pL of RNase-free DNase | to the reaction mixture.

o Incubate at 37°C for 15-30 minutes to digest the DNA template.

Purification of m1W-d3-sgRNA:

o Purify the transcribed sgRNA using a method suitable for RNA, such as HPLC for high
purity, or a column-based purification kit.[8][9] HPLC is recommended for therapeutic

applications to remove dsRNA byproducts and other impurities.[8][9][10]

o For HPLC purification, an ion-pairing reversed-phase method is commonly used.[3][9]

Quantification and Quality Control:
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o Measure the concentration of the purified SQRNA using a spectrophotometer (e.g.,
NanoDrop).

o Assess the integrity and purity of the sgRNA by running an aliquot on a denaturing
polyacrylamide gel (e.g., 10-15% TBE-Urea gel). A single, sharp band of the expected size
should be visible.

Protocol 2: Formation of Cas9-sgRNA
Ribonucleoprotein (RNP) Complexes

Diagram: RNP Formation Workflow

_ > Combine and Incubate O

—ee -

Click to download full resolution via product page

Caption: Formation of the Cas9-sgRNA RNP complex.

Materials:

Purified, nuclease-free Cas9 protein

Purified m1W-d3-sgRNA

Nuclease-free binding buffer (e.g., 20 mM HEPES, 150 mM KCI, 1 mM MgClI2, 10% glycerol,
pH 7.5)

Nuclease-free water

Procedure:
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e Dilute the Cas9 protein and the m1W-d3-sgRNA to the desired working concentrations in the
binding buffer. A molar ratio of Cas9 to sgRNA between 1:1.2 and 1:2.5 is commonly used.

e In a nuclease-free tube, add the required volume of Cas9 protein.
e Add the corresponding volume of m1¥W-d3-sgRNA to the Cas9 protein.
e Mix gently by pipetting.

 Incubate the mixture at room temperature (25°C) or 37°C for 10-20 minutes to allow for the
formation of the RNP complex.

e The RNP complex is now ready for delivery into cells.

Protocol 3: Delivery of RNP Complexes into Mammalian
Cells via Electroporation

Diagram: RNP Electroporation Workflow

Prepare Cas9-m1W-d3-sgRNA
Grepare Target Cells) ( RNP Complex )

Mix Cells with RNP
in Electroporation Buffer

(Apply Electrical Pulse)
(Culture Cells Post-EIectroporatiorD
Gnalyze Genome EditingD
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Caption: Workflow for delivering RNP complexes via electroporation.

Materials:

Mammalian cells of interest

Cas9-m1W-d3-sgRNA RNP complexes (from Protocol 2)

Electroporation system (e.g., Neon™ Transfection System, Lonza 4D-Nucleofector™)

Electroporation buffer appropriate for the cell type

Cell culture medium

Procedure:
e Cell Preparation:

o Culture the target cells to the desired confluency and ensure they are in a healthy, log-
phase growth state.

o Harvest the cells and wash them with PBS.

o Resuspend the cells in the appropriate electroporation buffer at the recommended density
(cell type-dependent).

o Electroporation:
o Add the pre-formed Cas9-m1W-d3-sgRNA RNP complex to the cell suspension.
o Transfer the mixture to an electroporation cuvette or tip.

o Apply the electrical pulse using the optimized settings for your specific cell type and
electroporation system.

o Post-Electroporation Culture:
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o Immediately transfer the electroporated cells to a pre-warmed culture dish containing
fresh, complete medium.

o Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

e Analysis of Genome Editing:

After 48-72 hours, harvest the cells.

[e]

o

Isolate genomic DNA.

[¢]

Analyze the on-target editing efficiency using methods such as Sanger sequencing with
TIDE/ICE analysis, or next-generation sequencing (NGS) for more quantitative results.

[¢]

Assess off-target effects by sequencing predicted off-target sites.

Protocol 4: Assessment of Inmunogenicity of miW-d3
Modified sgRNA

This protocol outlines a method to assess the innate immune response triggered by sgRNAS in
cultured cells by measuring the expression of key interferon-stimulated genes (ISGS).

Diagram: Immunogenicity Assessment Workflow

© 2025 BenchChem. All rights reserved. 10/ 14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Transfect Cells with
Unmodified or m1¥W-sgRNA

Gncubate for 24-48 hours)

Extract Total RNA

'

Synthesize cDNA

'

Perform qPCR for
ISGs (e.g., IFIT1, OAS1)

(Analyze Gene Expression Data)

Click to download full resolution via product page

Caption: Workflow for assessing the immunogenicity of sgRNA.

Materials:

Immune-responsive cells (e.g., HEK293, PBMCs)

Unmodified sgRNA and m1W-d3-sgRNA

Transfection reagent suitable for RNA (e.g., Lipofectamine™ RNAIMAX™)

Cell culture medium

RNA extraction kit
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o CDNA synthesis kit
¢ gPCR master mix

o Primers for housekeeping genes (e.g., GAPDH, ACTB) and interferon-stimulated genes
(e.g., IFIT1, OAS1, RIG-I)

Procedure:
o Cell Seeding and Transfection:

o Seed the cells in a multi-well plate to achieve ~70-80% confluency on the day of
transfection.

o Transfect the cells with equimolar amounts of unmodified sSgRNA or m1W-d3-sgRNA using
a suitable lipid-based transfection reagent according to the manufacturer's protocol.
Include a mock-transfected control (reagent only) and a positive control (e.g., poly(l:C)).

 Incubation:
o Incubate the transfected cells for 24 to 48 hours.

o RNA Extraction and cDNA Synthesis:
o Harvest the cells and extract total RNA using a commercial Kit.
o Synthesize cDNA from the extracted RNA.

e gPCR Analysis:

o Perform quantitative PCR (gPCR) using primers for the target ISGs and housekeeping
genes.

o Analyze the gPCR data using the AACt method to determine the fold change in gene
expression relative to the mock-transfected control.

o Data Interpretation:
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o Compare the fold induction of ISGs between cells transfected with unmodified sgRNA and
m1W-d3-sgRNA. A lower induction by the m1W-d3-sgRNA indicates reduced
immunogenicity.

Conclusion

The incorporation of N1-methylpseudouridine-d3 into SgRNAs represents a significant
advancement in CRISPR/Cas9 technology, particularly for therapeutic development. The
reduced immunogenicity, enhanced stability, and improved specificity offered by this
modification can lead to safer and more effective genome editing outcomes. The protocols
provided herein offer a comprehensive guide for researchers to synthesize and evaluate m1Y¥-
modified sgRNAs in their specific applications. Further research to quantify the stability of
m1W-modified gRNASs in various biological matrices will continue to refine our understanding
and expand the utility of this promising modification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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